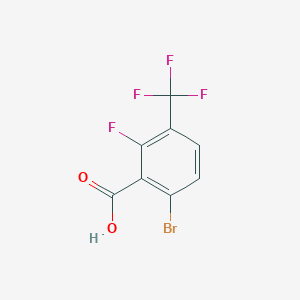

6-bromo-2-fluoro-3-(trifluoromethyl)benzoic Acid

Description

Properties

IUPAC Name |

6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O2/c9-4-2-1-3(8(11,12)13)6(10)5(4)7(14)15/h1-2H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMFJFGMOSTGLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026962-68-4 | |

| Record name | 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Theoretical Framework of a Strategic Building Block: An In-depth Technical Guide to 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have emerged as indispensable tools for innovation. The strategic incorporation of fluorine and trifluoromethyl (CF3) groups can profoundly alter a molecule's physicochemical and pharmacological properties, leading to enhanced efficacy, metabolic stability, and bioavailability.[1][2] 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid stands as a testament to this principle, embodying a highly functionalized and versatile scaffold for the synthesis of novel chemical entities. This technical guide provides a comprehensive theoretical and practical overview of this compound, from its fundamental electronic structure to its potential applications in drug discovery.

The trifluoromethyl group is particularly valued for its unique electronic and lipophilic characteristics. Its strong electron-withdrawing nature can modulate the pKa of adjacent functional groups, influencing molecular interactions, while its lipophilicity can enhance a drug's ability to penetrate cell membranes.[1][3] The additional presence of bromine and fluorine atoms on the benzoic acid ring of the title compound offers multiple points for synthetic diversification, making it a valuable building block in the construction of complex molecular architectures.

Physicochemical and Electronic Properties: A Theoretical Perspective

The unique substitution pattern of this compound dictates its distinct physicochemical and electronic properties. While experimental data for this specific molecule is not extensively published, we can infer its characteristics through computational analysis and by drawing parallels with structurally similar compounds.

Conformational Analysis

The conformational preference of the carboxylic acid group relative to the benzene ring is a critical determinant of the molecule's reactivity and intermolecular interactions. In substituted benzoic acids, the planarity of the molecule is often influenced by steric and electronic effects.[4][5] For this compound, density functional theory (DFT) calculations would likely reveal a non-planar ground state conformation. The steric hindrance between the ortho-substituents (fluorine and bromine) and the carboxylic acid group would force the -COOH group out of the plane of the benzene ring. This torsional angle is a key factor in its crystal packing and its interaction with biological targets.[6][7]

Electronic Properties

The electronic landscape of this compound is characterized by the strong electron-withdrawing nature of the fluorine, bromine, and trifluoromethyl substituents. This has several important consequences:

-

Acidity: The presence of these electron-withdrawing groups is expected to significantly increase the acidity of the carboxylic acid compared to unsubstituted benzoic acid. This is due to the stabilization of the resulting carboxylate anion through inductive effects.[8]

-

Reactivity: The electron-deficient nature of the aromatic ring makes it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, particularly at positions activated by the substituents.

-

Dipole Moment: The asymmetrical distribution of the highly electronegative fluorine and trifluoromethyl groups, along with the bromine atom, will result in a significant molecular dipole moment, influencing its solubility and intermolecular interactions.

A summary of predicted physicochemical and electronic properties is presented in Table 1.

| Property | Predicted Value/Characteristic | Rationale |

| pKa | Lower than benzoic acid (pKa ≈ 4.2) | Strong electron-withdrawing effects of F, Br, and CF3 groups stabilize the carboxylate anion.[8] |

| LogP | Higher than benzoic acid (LogP ≈ 1.87) | The lipophilic trifluoromethyl and bromine groups increase the molecule's hydrophobicity.[3] |

| HOMO-LUMO Gap | Relatively large | The electron-withdrawing groups lower the energy of both the HOMO and LUMO, but the gap is expected to remain significant, indicating good electronic stability.[9] |

| Molecular Electrostatic Potential (MEP) | Negative potential around the carboxylic oxygen atoms and the fluorine atom; Positive potential on the carboxylic proton. | The MEP map would highlight the regions of electrophilicity and nucleophilicity, guiding the understanding of its intermolecular interactions. |

Synthesis and Reactivity

The synthesis of this compound can be approached through several strategic routes, typically involving the functionalization of a pre-existing substituted benzene ring. A plausible synthetic pathway is outlined below.

Proposed Synthetic Workflow

A common strategy for the synthesis of polysubstituted benzoic acids involves the ortho-lithiation of a suitable precursor followed by carboxylation.

Caption: Proposed Synthetic Workflow for this compound.

Step-by-Step Methodology:

-

Starting Material: The synthesis would commence with a commercially available or readily synthesized starting material such as 1-bromo-3-fluoro-2-(trifluoromethyl)benzene.

-

Ortho-Lithiation: The starting material is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A strong organolithium base, typically n-butyllithium (n-BuLi), is added dropwise. The ortho-directing effect of the fluorine and trifluoromethyl groups would favor lithiation at the C6 position.

-

Carboxylation: Carbon dioxide gas is then bubbled through the reaction mixture. The organolithium intermediate acts as a potent nucleophile, attacking the electrophilic carbon of CO2 to form a lithium carboxylate salt.

-

Acidification and Isolation: The reaction is quenched with an aqueous acid solution (e.g., HCl). This protonates the carboxylate salt, yielding the final product, this compound, which can then be isolated and purified by standard techniques such as crystallization or chromatography.

Reactivity and Potential for Functionalization

The bromine atom at the C6 position is a key handle for further synthetic modifications, particularly through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, making this compound a valuable intermediate in the synthesis of diverse chemical libraries.

Caption: Key Cross-Coupling Reactions for Functionalization.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of C-C bonds, introducing aryl or heteroaryl moieties.[10][11] This is a widely used strategy in the synthesis of biaryl compounds.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with a variety of primary and secondary amines, providing access to a diverse range of aniline derivatives.[12]

-

Sonogashira Coupling: The introduction of alkynyl groups can be achieved through Sonogashira coupling with terminal alkynes, catalyzed by a palladium-copper system.

Applications in Drug Discovery and Materials Science

The unique combination of a carboxylic acid, a bromine atom, a fluorine atom, and a trifluoromethyl group makes this compound a highly attractive building block for the synthesis of bioactive molecules and advanced materials.[13]

The trifluoromethyl group is a well-established bioisostere for a methyl group, but with significantly different electronic properties.[14] Its incorporation can enhance metabolic stability by blocking sites of oxidative metabolism. The lipophilicity of the CF3 group can also improve membrane permeability and binding affinity to protein targets.[3]

The carboxylic acid moiety provides a handle for forming amide bonds, a common linkage in many pharmaceutical compounds. The bromine atom, as discussed, allows for extensive diversification through cross-coupling reactions, enabling the exploration of a large chemical space in structure-activity relationship (SAR) studies.[13]

Conclusion

This compound is a strategically designed building block with significant potential in medicinal chemistry and materials science. Its theoretical properties, including its conformational preferences and electronic landscape, provide a solid foundation for understanding its reactivity and potential applications. The presence of multiple, distinct functional groups offers a rich platform for synthetic diversification, enabling the creation of novel and complex molecular architectures. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of such versatile building blocks in the pursuit of new scientific discoveries is undeniable.

References

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

National Center for Biotechnology Information. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PMC. [Link]

-

University of Kentucky X-Ray Crystallography Facility. (n.d.). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. [Link]

-

National Center for Biotechnology Information. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. PMC. [Link]

-

MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

-

International Journal of Trend in Scientific Research and Development. (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. [Link]

-

ResearchGate. (n.d.). Conformational polymorphism of 3-(azidomethyl)benzoic acid. [Link]

-

National Center for Biotechnology Information. (n.d.). Conformational polymorphism of 3-(azidomethyl)benzoic acid. PMC. [Link]

-

ScholarWorks @ UTRGV. (2023, September 20). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. [Link]

-

Chem-Impex. (n.d.). 6-Bromo-2,3,4-trifluorobenzoic acid. [Link]

-

PubMed. (n.d.). FT-IR and FT-Raman vibrational assignment of 2-bromobenzoic acid with the help of ab initio and DFT calculations. [Link]

-

ResearchGate. (2020, October). Structural, Vibrational, Electronic and Optical Properties of 3-methoxy-2,4,5-trifluorobenzoic Acid Using DFT Calculations. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]

-

PubChem. (n.d.). 2-Bromo-6-(trifluoromethyl)benzoic acid. [Link]

-

BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. [Link]

-

National Center for Biotechnology Information. (n.d.). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. PMC. [Link]

-

NIST WebBook. (n.d.). 3,5-Bis(trifluoromethyl)benzoic acid. [Link]

-

Wiley Online Library. (n.d.). RESEARCH ARTICLE Triflate-Selective Suzuki Cross-Coupling of Chloro. [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. [Link]

-

National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC. [Link]

-

National Center for Biotechnology Information. (n.d.). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC. [Link]

-

PubMed. (n.d.). Gas phase measurements of mono-fluoro-benzoic acids and the dimer of 3-fluoro-benzoic acid. [Link]

-

Journal of Education for Pure Science. (2022, April 7). Quantum Computational Study of the electronic properties of the interactions between 3THF and Some Metallic Linear Molecules Using DFT. [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. [Link]

-

MDPI. (n.d.). Computational Study of Elastic, Structural, Electronic, and Optical Properties of GaMF 3 (M = Be and Ge) Fluoroperovskites, Based on Density Functional Theory. [Link]

-

ResearchGate. (2025, August 21). DFT Study on Structures, Stabilities and Electronic Properties of Bromo Silsesquioxanes Si2nO3nBr2n (n=1-5) | Request PDF. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. xray.uky.edu [xray.uky.edu]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Conformational polymorphism of 3-(azidomethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. mdpi.com [mdpi.com]

Technical Guide: Safety, Handling, and Reactivity of 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic Acid

[1]

Executive Summary

6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is a highly functionalized aromatic building block used primarily in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from its "orthogonal reactivity"—possessing three distinct handle points (carboxylic acid, aryl bromide, and activated aryl fluoride) that allow for complex scaffold construction.[1]

However, this same reactivity dictates its safety profile. Beyond standard organic acid hazards, the presence of the trifluoromethyl (

Part 1: Chemical Identity & Physicochemical Profiling[1]

Understanding the molecule's electronic structure is the first step in effective risk management.

| Property | Data | Technical Insight |

| CAS Number | 1026962-68-4 | Unique identifier for inventory tracking.[1] |

| Formula | High halogen content increases lipophilicity and skin permeation potential. | |

| Mol. Weight | 287.01 g/mol | Heavy atom effect (Br) facilitates crystallization but may increase environmental persistence. |

| Physical State | Solid (Powder/Crystals) | Melting point range: 126–128°C. Dust generation is a primary inhalation risk. |

| Acidity (Est. pKa) | < 3.0 (Predicted) | Critical: The ortho-fluoro and meta-trifluoromethyl groups are electron-withdrawing, making this significantly more acidic than benzoic acid (pKa 4.2).[1] It will corrode mild steel. |

Structural Logic & Safety Implications

The molecule features a "push-pull" electronic system. The carboxylic acid is the primary safety concern (corrosivity). However, the 2-fluoro position is electronically activated by the adjacent acid and the meta-trifluoromethyl group.[1]

-

Risk: This activation makes the fluorine susceptible to Nucleophilic Aromatic Substitution (

). -

Biological Implication: Proteins in the skin (cysteine/lysine residues) can act as nucleophiles, potentially leading to sensitization or haptenization upon repeated contact [1].[1]

Part 2: Hazard Analysis (The "Why")[1]

GHS Classification[1][2][3][4]

-

Skin Irritation (Category 2): Causes skin irritation.[2][3][4]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[2][4]

-

STOT-SE (Category 3): May cause respiratory irritation.[5][4]

The "Hidden" Hazard: Thermal Decomposition

While the molecule is stable at room temperature, the C-F bonds possess high bond dissociation energy.[1] Under fire conditions or extreme heating (> 300°C), the molecule does not just burn; it decomposes.[1]

Decomposition Pathway:

Critical Safety Note: Hydrogen Fluoride (HF) is a byproduct of thermal decomposition. Standard organic vapor cartridges are ineffective against HF. Firefighters must use full SCBA with acid-gas rated seals.

Part 3: Strategic Handling & Engineering Controls[1]

Hierarchy of Controls

We utilize a "Defense in Depth" strategy. Reliance on PPE alone is a failure of protocol.

1. Engineering Controls (Primary Defense)

-

Powder Handling: All weighing of solids >10 mg must occur inside a chemical fume hood or a powder containment balance enclosure.

-

Airflow: Face velocity must be maintained between 0.3 m/s and 0.5 m/s.

-

Static Control: Use an ionizing bar during weighing. The dry powder can accumulate static charge, leading to scattering and aerosolization.

2. Personal Protective Equipment (PPE) Matrix

| Body Part | Standard Operation (Solid) | High Risk (Solution/Synthesis) | Rationale |

| Hands | Nitrile (0.11 mm, single) | Nitrile (Double) or Laminate | Halogenated solvents (often used with this acid) permeate nitrile quickly.[1] |

| Eyes | Safety Glasses w/ side shields | Chemical Goggles | Acidic dust causes immediate corneal damage. |

| Respiratory | Fume hood (No respirator) | N95/P100 (if hood failure) | Prevents inhalation of acidic particulates. |

| Body | Lab Coat (Cotton) | Chemical Apron | Protects against splashes of corrosive solutions. |

Visualization: Safety Decision Matrix

The following diagram outlines the decision logic for handling this compound based on its state.

Figure 1: Decision matrix for PPE and engineering controls based on physical state.

Part 4: Emergency Response & Waste Management[1]

Spill Response Protocol

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Don goggles, double nitrile gloves, and a lab coat.

-

Neutralize:

-

Clean: Wipe surface with water followed by a weak soap solution.

Waste Disposal[1][5][7][8][9][10][11][12]

-

Stream: Halogenated Organic Waste.

-

Incompatibility: NEVER mix with strong oxidizing acids (Nitric/Chromic). The bromide can be oxidized to elemental bromine (

), creating a toxic red vapor cloud. -

Labeling: Must explicitly state "Contains Fluorinated/Brominated Organics."

Part 5: Synthetic Utility & Reactivity Profile[1]

For the drug development professional, safety is intertwined with reactivity. This molecule is a "linchpin" scaffold.

Orthogonal Reactivity

The molecule allows for sequential functionalization.

-

Site A (Carboxylic Acid): Amide coupling (standard EDC/HATU conditions). Safety: Activation generates reactive esters; potential sensitizers.

-

Site B (Aryl Bromide): Suzuki-Miyaura coupling. Safety: Pd-catalyzed reactions often require base; ensure exotherm control.

-

Site C (Aryl Fluoride):

displacement. Safety: This reaction requires heat and base. The displacement releases Fluoride ions (

Representative Protocol: Amide Coupling (Site A)

Validation: Standard peptide coupling conditions apply, but the electron-deficient ring reduces the nucleophilicity of the acid oxygen, making activation slightly slower but the resulting intermediate highly reactive.[1]

-

Dissolution: Dissolve 1.0 eq of acid in DCM/DMF (anhydrous).

-

Activation: Add 1.2 eq HATU and 2.5 eq DIPEA. Note: Solution may warm slightly.[1]

-

Addition: Add amine (1.1 eq). Stir at RT.

-

Quench: Dilute with 1M HCl (careful of gas evolution if carbonates used).

Visualization: Reactivity Workflow

This diagram illustrates the sequential functionalization pathways and their specific safety checkpoints.

Figure 2: Synthetic pathways and associated specific safety risks.

References

Sources

- 1. bg.cpachem.com [bg.cpachem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 2-Bromo-6-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 4737630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. alpharesources.com [alpharesources.com]

Methodological & Application

Application Note: 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic Acid as a Functional Synthon in Advanced Materials

[1][2]

Part 1: Executive Summary & Structural Logic

6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (CAS: 1026962-68-4) is a highly specialized halogenated building block.[1][2] While often utilized in pharmaceutical synthesis for RORγ modulators, its unique substitution pattern offers distinct advantages in materials science, specifically in Fluorinated Metal-Organic Frameworks (F-MOFs) and Liquid Crystal (LC) engineering.[1][2]

Structural Analysis & Material Relevance

The molecule features a "crowded" benzoic acid core with three distinct functionalities that dictate its utility:[3]

-

Steric Bulk (Ortho-Blocking): The carboxylic acid (C1) is flanked by Fluorine (C2) and Bromine (C6).[2] This steric congestion forces the carboxylate group to twist out of planarity with the benzene ring. In MOF design, this prevents efficient packing, leading to larger pore apertures and preventing interpenetration.

-

Electronic Tuning (F & CF3): The highly electronegative Fluorine and Trifluoromethyl groups lower the HOMO/LUMO energy levels. In organic electronics, this facilitates electron transport and improves oxidative stability.

-

Orthogonal Reactivity:

Part 2: Application A - Fluorinated Metal-Organic Frameworks (F-MOFs)[1][2][4]

Rationale

Incorporating fluorinated linkers into MOFs significantly enhances hydrophobicity and gas adsorption selectivity (e.g., CO₂/N₂ separation).[2] The -CF3 and -F groups line the pore walls, repelling water (hydrolytic stability) while interacting favorably with quadrupolar gases like CO₂.[1][2]

Protocol 1: Solvothermal Synthesis of Zr-Based F-MOF (Modulated)

Objective: Use the target molecule as a capping ligand (modulator) to control the defect density and hydrophobicity of a UiO-66 type framework.[2]

Materials:

Step-by-Step Methodology:

-

Precursor Dissolution:

-

Dissolve

(0.5 mmol) in 10 mL DMF via sonication (15 mins). -

Critical Step: Add the Target Modulator (1.0 mmol).[2] The 2:1 ratio of Modulator:Metal encourages defect formation.

-

Add Terephthalic acid (0.5 mmol).

-

-

Solvothermal Reaction:

-

Transfer the clear solution to a 25 mL Teflon-lined autoclave.[1]

-

Heat at 120°C for 24 hours .

-

Note: The steric bulk of the Br/F groups at the ortho positions of the modulator slows down the exchange rate, resulting in highly crystalline, defect-rich particles.

-

-

Washing & Activation:

-

Centrifuge the resulting white precipitate (10,000 rpm, 10 min).

-

Wash 3x with DMF to remove unreacted ligand.

-

Wash 3x with Acetone (solvent exchange).[2]

-

Activation: Soak in acetone for 24 hours, then dry under vacuum at 100°C for 12 hours.

-

Validation:

Part 3: Application B - Liquid Crystalline Materials (Mesogens)[1][2]

Rationale

In Liquid Crystal Display (LCD) technology, lateral fluorination is used to induce negative dielectric anisotropy (

Protocol 2: Synthesis of Fluorinated Biphenyl Core via Suzuki Coupling

Objective: Synthesize a biphenyl precursor for LC mixtures by coupling the 6-Br position with a phenylboronic acid.[1]

Reaction Scheme: Ar-Br + Ar'-B(OH)2 ->[Pd] Ar-Ar'

Materials:

-

Catalyst:

(3 mol%)[2] -

Base:

(3.0 eq) - Note: Carbonate bases may be too weak due to steric hindrance.[1][2]

Step-by-Step Methodology:

-

Degassing:

-

Reaction Assembly:

-

Add Substrate, Boronic Acid, Base, and Catalyst under Argon counter-flow.

-

Seal and heat to 90°C for 16 hours.

-

Mechanistic Insight: The bulky 2-Fluoro and 6-Bromo groups create significant steric hindrance.[1][2] High temperature and a bidentate ligand (dppf) are required to facilitate the Oxidative Addition and Transmetallation steps.[2]

-

-

Work-up:

-

Purification:

-

Recrystallize from Ethanol/Hexane. Avoid column chromatography initially if the acid sticks to silica.

-

Part 4: Visualization & Logic Flows[1][2]

Synthetic Workflow & Decision Matrix

The following diagram illustrates the divergent synthetic pathways based on the functional handle utilized.

Figure 1: Divergent synthetic utility of the scaffold in creating porous frameworks (top) vs. electronic materials (bottom).[2]

Part 5: Quality Control & Characterization Data[1]

To ensure the integrity of the synthesized materials, the following parameters must be verified.

| Parameter | Method | Expected Observation | Relevance |

| Purity | HPLC (C18 Column) | >98% Area | Impurities (des-bromo analogs) degrade LC phase stability.[1][2] |

| Identity | ¹⁹F-NMR | Confirms integrity of the fluorinated core during heating.[1][2] | |

| Thermal | TGA/DSC | Melting Point >140°C | High melting point indicates strong intermolecular stacking (LCs).[2] |

| Porosity | BET ( | Type I Isotherm (for MOFs) | Confirm permanent porosity; loss of surface area indicates pore collapse.[2] |

Troubleshooting the Protocol

-

Issue: Low yield in Suzuki Coupling.

-

Issue: MOF precipitate is amorphous.

-

Cause: Reaction rate too fast.

-

Solution: Increase the concentration of the fluorinated modulator (Target Molecule). The competition for metal sites will slow down nucleation, improving crystallinity.

-

References

-

Fluorinated MOFs: P. A. Lazarimese et al., "Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs)," RSC Advances, 2023.[2]

-

Liquid Crystal Synthesis: M. Powers et al., "Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior," Materials Advances, 2024.

-

Fluorinated Linkers: "A Comparative Analysis of Metal-Organic Frameworks Derived from Different Fluorinated Linkers," BenchChem Application Data, 2025.[1] [2]

-

OLED Intermediates: "Organic Light-Emitting Diode (OLED) Materials & Intermediates," TCI Chemicals Technical Guide.

-

General Reactivity: "Significance of Halogenated and Nitrated Benzoic Acids as Synthetic Intermediates," BenchChem Chemical Ontology. [2]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Bromo-3-fluoro-2-nitrobenzoic acid | Benchchem [benchchem.com]

- 4. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic Acid

Welcome to the technical support center for the purification of crude 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this complex molecule. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this compound to a high degree of purity.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group, imparts specific properties to the final products but also presents challenges during its synthesis and purification. The presence of multiple electron-withdrawing groups influences the acidity and solubility of the benzoic acid, while the synthetic route can introduce a variety of structurally similar impurities that are often difficult to remove.

This guide provides practical, field-proven insights into overcoming common purification hurdles, ensuring the integrity of your subsequent research and development activities.

Understanding the Synthetic Landscape and Potential Impurities

A plausible and common synthetic route to this compound involves the ortho-lithiation of 1-bromo-3-fluoro-2-(trifluoromethyl)benzene followed by carboxylation with carbon dioxide. This process, while effective, can lead to several impurities.

Diagram of a Plausible Synthetic Route:

catalyst selection for cross-coupling with 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid

Case ID: #CF3-Benzoate-Coupling Status: Active Support Tier: Senior Application Scientist

Substrate Profile & Risk Analysis ("The Patient")

Before selecting a catalyst, you must understand the specific steric and electronic environment of your substrate. 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is a Type III Challenging Substrate .

| Feature | Chemical Implication | Risk Factor |

| C6-Bromide | Reactive handle, but sterically crowded by C1-COOH and C5-H . | High: Slow oxidative addition and difficult transmetallation due to steric hindrance (ortho-effect). |

| C1-Carboxylic Acid | Acidic proton ( | Critical: Can poison the catalyst or undergo protodecarboxylation at high T. |

| C2-Fluorine | Strong | Medium: Increases electrophilicity (good for OA) but destabilizes the Pd(II) intermediate. |

| C3-Trifluoromethyl | Strong electron-withdrawing group (EWG). | Medium: Makes the ring electron-deficient, increasing the risk of hydrodebromination (reduction) over coupling. |

Catalyst Selection Matrix ("The Prescription")

Do not use generic Pd(PPh3)4. It will fail due to the steric bulk and the electron-deficient nature of the ring. You require Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands) or NHC complexes .

Decision Matrix: Select Your Ligand System

| Coupling Partner | Recommended Catalyst System | Why? |

| Aryl Boronic Acid (Sterically Unhindered) | Pd(OAc)₂ + SPhos (or SPhos Pd G3/G4) | SPhos is exceptionally stable and handles the electronic deficiency of the bromide well. It tolerates the free acid if base load is high. |

| Aryl Boronic Acid (Sterically Hindered / Ortho-sub) | Pd(dba)₂ + XPhos (or XPhos Pd G3/G4) | XPhos provides the necessary steric bulk to force reductive elimination in crowded biaryl systems. |

| Amines (Buchwald-Hartwig) | RuPhos Pd G3/G4 or BrettPhos Pd G3/G4 | RuPhos is the gold standard for secondary amines; BrettPhos for primary amines. Prevents |

| Difficult/Unstable Partners | Pd-PEPPSI-IPr | The NHC ligand binds tighter than phosphines, preventing catalyst death during slow transmetallation steps. |

Visualization: Ligand Selection Logic

Caption: Decision tree for selecting the optimal Buchwald precatalyst based on coupling partner sterics and type.

Optimized Experimental Protocol

Recommendation: If possible, convert the carboxylic acid to a Methyl Ester prior to coupling. This eliminates catalyst poisoning and simplifies purification. If you must couple the free acid, follow Method B .

Method A: Coupling of the Methyl Ester (Preferred)

-

Catalyst: XPhos Pd G3 (2.0 mol%)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio) – Biphasic is crucial for solubility.

-

Base: K₃PO₄ (3.0 equiv)

-

Temperature: 80°C

Method B: Coupling of the Free Acid (Direct)

-

Catalyst: SPhos Pd G3 (3–5 mol%) – Higher loading required.

-

Solvent: n-Butanol or Toluene/Water (1:1)

-

Base: K₂CO₃ (3.5 equiv) – Extra equivalents needed to deprotonate the acid first.

-

Temperature: 90–100°C

Step-by-Step Workflow (Method A):

-

Charge: Add substrate (1.0 eq), Boronic acid (1.5 eq), K₃PO₄ (3.0 eq), and XPhos Pd G3 (0.02 eq) to a vial.

-

Purge: Seal and purge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of electron-rich ligands.

-

Solvent: Add degassed Dioxane/Water via syringe.

-

Heat: Stir vigorously at 80°C for 4–12 hours.

-

Workup: Acidify carefully to pH 3 (to recover the acid product) or standard extraction for ester.

Troubleshooting Guide ("The Emergency Room")

Issue 1: Hydrodebromination (Product is the debrominated arene)

-

Symptom: You isolate 2-fluoro-3-(trifluoromethyl)benzoic acid.

-

Cause: The oxidative addition occurred, but transmetallation was too slow . The Pd-Ar species abstracted a hydride (likely from the solvent or base).

-

Fix:

-

Switch Solvent: Avoid alcohols. Use Toluene or THF.

-

Boost Catalyst: Switch to Pd-PEPPSI-IPr . The NHC ligand stabilizes the Pd(II) intermediate better than phosphines.

-

Dry Conditions: Ensure water is degassed; sometimes proton sources accelerate this pathway.

-

Issue 2: No Reaction (Starting Material Recovery)

-

Symptom: Substrate is untouched.

-

Cause: The catalyst failed to undergo Oxidative Addition (OA). This is common with electron-poor rings if the catalyst is deactivated by the free acid.

-

Fix:

-

Esterify: Protect the carboxylic acid.

-

Pre-activation: Do not use Pd(OAc)₂ + Ligand in situ. Use a G3/G4 Precatalyst to guarantee active Pd(0) enters the cycle immediately.

-

Issue 3: Protodeboronation of Partner

-

Symptom: You find the uncoupled partner (e.g., benzene from phenylboronic acid).

-

Cause: Electron-deficient or ortho-substituted boronic acids hydrolyze rapidly in base/water.

-

Fix:

-

Slow Addition: Add the base slowly via syringe pump.

-

Switch Boron Source: Use MIDA Boronates or Potassium Trifluoroborates (BF3K) . These are resistant to protodeboronation and release the active species slowly.

-

Visualization: Troubleshooting Logic

Caption: Diagnostic flow for resolving common coupling failures with electron-deficient aryl halides.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(PPh₃)₄ for this reaction? A: No. Triphenylphosphine is not electron-rich enough to facilitate rapid oxidative addition into the C-Br bond of this specific crowded, electron-poor system, nor bulky enough to promote reductive elimination. You will likely see low yields and high hydrodebromination.

Q: Why do you recommend the Methyl Ester? A: The free carboxylic acid at C1 is ortho to the reaction site. It can form a stable, unreactive chelate with Palladium (Pd-O coordination). Esterification removes this pathway and increases the solubility of the substrate in organic solvents.

Q: My reaction turns black immediately. Is this bad? A: Yes. Immediate "Pd black" precipitation indicates your ligand is not stabilizing the Palladium. This often happens if the ratio of Ligand:Pd is too low or if oxygen is present. Ensure you are using a 1:1 (for Precatalysts) or 2:1 (for free ligand) ratio and strictly inert conditions.

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

-

Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamama–Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 2006.

-

Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide."

-

Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014.

Sources

Technical Support Center: Navigating Solvent Effects in Reactions of 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid

Introduction: Welcome to the technical support center for 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid. This molecule is a highly functionalized building block, pivotal in the development of novel pharmaceuticals and agrochemicals. Its unique structure, featuring a sterically hindered and electronically demanding aromatic ring, presents specific challenges during chemical transformations. The reactivity of this compound is profoundly influenced by the choice of solvent, which governs solubility, reaction kinetics, and pathway selection. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.

Part 1: Foundational Issues - Solubility and Reaction Setup

This section addresses the most common initial hurdle: achieving a homogeneous reaction mixture. The physicochemical properties of this compound dictate its solubility behavior.

Q1: I'm struggling to dissolve this compound. Why is it so difficult, and what solvents are recommended?

A: The solubility challenge arises from the molecule's dual nature. It possesses a polar, hydrophilic carboxylic acid group capable of hydrogen bonding, and a large, non-polar, lipophilic surface due to the brominated, fluorinated aromatic ring. Achieving good solubility requires a solvent that can effectively interact with both parts of the molecule.

The strong electron-withdrawing effects of the fluorine, bromine, and trifluoromethyl groups increase the acidity of the carboxylic acid, which can influence its interaction with different solvent types.[1] For instance, in protic solvents, hydrogen bonding plays a significant role, while in aprotic solvents, dipole-dipole interactions are more dominant.

For practical applications, polar aprotic solvents are typically the most effective. Below is a summary of recommended solvents based on general principles for similar polyhalogenated aromatic compounds.[2][3]

| Solvent | Type | Expected Solubility | Key Considerations |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | High boiling point, can be difficult to remove. Can be reactive under certain conditions. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | High boiling point. Can decompose at high temperatures or in the presence of strong acids/bases. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Lower boiling point, easier to remove. Risk of peroxide formation. |

| Acetonitrile (MeCN) | Polar Aprotic | Moderately Soluble | Useful for a wide range of reactions; relatively inert. |

| Dichloromethane (DCM) | Non-polar | Moderately Soluble | Low boiling point. Good for reactions near room temperature. |

| Toluene | Non-polar | Sparingly Soluble | Often used in cross-coupling reactions, may require heating to achieve dissolution. |

| Methanol / Ethanol | Polar Protic | Sparingly to Moderately Soluble | Can act as a nucleophile in the presence of an activated carboxylic acid. Use with caution. |

Expert Tip: For reactions where the product is significantly less polar than the starting material, starting with a minimal amount of a strong solvent like DMF or DMSO to achieve dissolution, and then diluting with a less polar co-solvent (e.g., THF or Toluene) can be an effective strategy.

Q2: My reaction starts as a clear solution, but a precipitate forms over time. What is causing this and how can I prevent it?

A: Unwanted precipitation during a reaction can be attributed to several factors, all linked to changing solvent-solute interactions:

-

Product Insolubility: The most common cause is that the product of the reaction is insoluble in the chosen solvent system. As the reaction progresses and product concentration increases, it crashes out of the solution.

-

Formation of Insoluble Intermediates or Salts: In reactions involving bases (e.g., amide couplings with DIPEA or cross-couplings with K₂CO₃), the salt of your benzoic acid or a salt byproduct (e.g., DIPEA·HCl) may be insoluble.

-

Temperature Changes: If your reaction is heated to achieve initial solubility, cooling (even to room temperature) can cause precipitation if the solution becomes supersaturated.

-

Change in Solvent Polarity: As reactants are consumed, the overall polarity of the reaction mixture can change, leading to the precipitation of a component that was initially soluble.

Troubleshooting Workflow:

Sources

Validation & Comparative

analytical techniques for the characterization of 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid

This guide provides an in-depth technical comparison of analytical techniques for 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (CAS: 1026962-68-4). It is designed for analytical chemists and process development scientists who require robust methods to distinguish this specific scaffold from its critical regioisomers during drug substance manufacturing.

A Comparative Technical Guide for Structural Validation & Purity Analysis

Introduction: The Regioisomer Challenge

This compound is a densely functionalized aromatic building block. Its structural complexity—containing three distinct electron-withdrawing groups (Br, F, CF₃) around a benzoic acid core—creates a significant analytical challenge: Regioisomerism .

During synthesis (often via lithiation or electrophilic halogenation), isomers such as 2-bromo-6-fluoro-3-(trifluoromethyl) or 6-bromo-2-fluoro-5-(trifluoromethyl) species may co-elute or co-crystallize. Standard C18 HPLC often fails to resolve these positional isomers due to their nearly identical hydrophobicities. This guide compares advanced analytical alternatives to establish a self-validating characterization workflow.

Structural Elucidation: Nuclear Magnetic Resonance (NMR)

Primary Recommendation: 19F NMR over 1H NMR.[1]

While 1H NMR is standard, it is often ambiguous for this molecule because it possesses only two aromatic protons. 19F NMR is the superior alternative due to the high sensitivity of the fluorine nucleus to the ortho/meta/para positioning of substituents.

Comparative Analysis: 1H vs. 19F NMR[2]

| Feature | Alternative A: 1H NMR | Alternative B: 19F NMR (Recommended) |

| Information Content | Low. Shows one AB quartet (H4/H5) with potential complex splitting. | High. distinct signals for Ar-F and -CF₃ with diagnostic coupling constants ( |

| Isomer Specificity | Poor. H-H coupling constants (~8 Hz) are similar across isomers. | Excellent. |

| Solvent Effect | Minimal shift variation. | Large chemical shift dispersion in different solvents (e.g., DMSO vs. MeOH). |

Experimental Protocol: 19F NMR Purity Assay

Objective: Confirm the 2,3-substitution pattern via F-F coupling.

-

Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6.

-

Internal Standard: Add 5 µL of

-trifluorotoluene (shift reference: -63.7 ppm). -

Acquisition:

-

Pulse Sequence: zgfig (Inverse gated decoupling to suppress NOE for quantitative integration).

-

Relaxation Delay (D1): 10 seconds (essential for CF₃ relaxation).

-

Scans: 64.

-

-

Analysis: Look for the "Roof Effect" or specific

coupling between the Ar-F (-110 to -120 ppm range) and Ar-CF₃ (-60 to -65 ppm range). In the 2-fluoro-3-trifluoromethyl arrangement, these groups are vicinal, leading to a distinct coupling of ~10-15 Hz.

Visualization: NMR Logic Flow

Caption: Logic flow for confirming the 6-bromo-2-fluoro-3-(trifluoromethyl) substitution pattern using combined NMR data.

Chromatographic Separation: HPLC Method Development

Primary Recommendation: Fluorinated Stationary Phases over C18.

For purity profiling, standard C18 columns often fail to separate the target from its de-brominated impurities (2-fluoro-3-trifluoromethylbenzoic acid) or regioisomers.

Comparative Analysis: Stationary Phases

| Feature | Alternative A: C18 (Standard) | Alternative B: Pentafluorophenyl (PFP) (Recommended) |

| Mechanism | Hydrophobic interaction only. | Hydrophobic + |

| Selectivity | Low for halogenated isomers. | High. Resolves isomers based on electron density distribution around the ring. |

| Peak Shape | Often tails for benzoic acids (requires buffering). | Sharper peaks for aromatic acids due to rigid stationary phase structure. |

Experimental Protocol: PFP-HPLC Method

Objective: Separate the target from the "des-bromo" impurity and potential isomers.

-

Column: FluoroSep-RP Phenyl or Kinetex PFP (150 x 4.6 mm, 2.6 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Maintains COOH in protonated state).

-

Mobile Phase B: Methanol (Better selectivity for F-compounds than Acetonitrile).

-

Gradient:

-

0-2 min: 40% B (Isocratic hold)

-

2-15 min: 40% -> 85% B

-

15-18 min: 85% B

-

-

Detection: UV at 230 nm (aromatic ring) and 254 nm.

-

Expected Result: The highly substituted 6-bromo target will elute after the des-bromo impurity but likely before non-polar precursors.

Mass Spectrometry: Identity Confirmation

Primary Recommendation: ESI in Negative Mode.

Benzoic acids ionize poorly in positive mode. Negative mode Electrospray Ionization (ESI-) provides the definitive [M-H]⁻ ion.

Fragmentation Pathway Analysis

In MS/MS experiments, this molecule follows a characteristic fragmentation path useful for validation.

-

Parent Ion:

~285/287 (1:1 ratio due to -

Primary Loss: Decarboxylation (

, -44 Da). -

Secondary Loss: Loss of HF (-20 Da) is common in ortho-fluoro benzoic acids.

Visualization: MS Fragmentation Pathway

Caption: ESI(-) fragmentation pathway. The loss of CO2 followed by HF is diagnostic for ortho-fluorinated benzoic acids.

Summary & Selection Guide

| Analytical Goal | Recommended Technique | Why? |

| Isomer ID | 19F NMR | Unmatched sensitivity to F-substituent positioning.[2] |

| Purity (Routine) | HPLC (PFP Column) | Superior resolution of halogenated aromatics compared to C18. |

| MW Confirmation | LC-MS (ESI-) | Definitive isotopic pattern (Br) and mass detection. |

| Solid State | DSC / XRD | Only required if polymorphism affects solubility/bioavailability. |

References

-

PubChem. 2-Bromo-6-(trifluoromethyl)benzoic acid (Isomer Analog Data). National Library of Medicine. Available at: [Link]

-

Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Application Note. Available at: [Link]

-

Chromatography Online. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

Sources

spectroscopic comparison of 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid isomers

Topic: Spectroscopic Differentiation of 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic Acid Regioisomers Content Type: Technical Comparison Guide Audience: Senior Medicinal Chemists, Process Chemists, and Analytical Scientists.

Executive Summary: The Structural Challenge

In the optimization of kinase inhibitors and protein-protein interaction modulators, the This compound scaffold is a high-value building block. Its specific substitution pattern offers a unique "steric lock" that forces downstream amides or biaryls into specific torsion angles, often crucial for potency.

However, the synthesis of this scaffold is fraught with regioselectivity challenges. The primary synthetic routes—Electrophilic Aromatic Substitution (EAS) and Directed Ortho Metalation (DOM)—often compete, leading to mixtures of the target 6-bromo isomer and its thermodynamic congener, the 5-bromo isomer .

This guide provides a definitive spectroscopic protocol to distinguish the target 6-bromo isomer from its most prevalent contaminants, relying on the immutable physics of spin-spin coupling constants (

Synthetic Origins of Heterogeneity

To differentiate the isomers, one must understand their origin. The precursor, 2-fluoro-3-(trifluoromethyl)benzoic acid, has three open positions on the ring: C4, C5, and C6.

-

The Impurity (5-Bromo Isomer): In standard bromination conditions (

), the directing effects of the substituents align to favor position 5. The fluorine (para-director), trifluoromethyl (meta-director), and carboxyl (meta-director) all cooperatively activate or direct toward C5. -

The Target (6-Bromo Isomer): Accessing C6 requires overcoming these electronic preferences, typically via Directed Ortho Metalation (DOM) using the carboxylate (or an amide surrogate) to direct lithiation to the ortho-position (C6), followed by an electrophilic bromine trap.

The Critical Analytical Task: Distinguish the 1,2,3,6-substituted system (Target) from the 1,2,3,5-substituted system (Impurity).

Spectroscopic Protocol: The "Smoking Gun" Method

While Mass Spectrometry (MS) confirms the molecular formula (

A. Sample Preparation

-

Solvent: DMSO-

is preferred over -

Concentration: 5-10 mg in 0.6 mL solvent to prevent viscosity broadening.

B. H NMR Analysis (The Decision Criteria)

The differentiation rests entirely on the relationship between the two remaining aromatic protons.

| Feature | Target: 6-Bromo Isomer | Impurity: 5-Bromo Isomer |

| Proton Positions | H4 and H5 | H4 and H6 |

| Spatial Relationship | Ortho (Adjacent) | Meta (Separated by one carbon) |

| Coupling Constant ( | 7.0 – 9.0 Hz | N/A (Ortho coupling absent) |

| Coupling Constant ( | 1.5 – 3.0 Hz | |

| Multiplicity | Two Doublets (or dd) with large splitting. | Two Doublets (or dd) with fine splitting. |

The Diagnostic Logic:

-

Focus on the aromatic region (

ppm). -

Identify the two aromatic signals (integrating to 1H each).[1]

-

Calculate the coupling constant (

in Hz).[1][2][3]-

If

Hz: You have the 6-bromo target (H4/H5 interaction). -

If

Hz: You have the 5-bromo impurity (H4/H6 interaction).

-

C. F NMR Analysis (Secondary Confirmation)

While less definitive than proton coupling,

-

Target (6-Br): The Fluorine at C2 is flanked by -COOH (C1) and -CF3 (C3). It has no protons ortho to it.

-

Impurity (5-Br): The Fluorine at C2 is flanked by -COOH and -CF3. However, H6 is para to the -CF3 group, while in the target, H5 is meta to the -CF3.

-

Observation: Look for the Through-Space Coupling . In the 6-bromo isomer, the bulky Bromine at C6 forces the Carboxyl group to twist, potentially altering the chemical shift of the adjacent Fluorine (C2) compared to the planar 5-bromo isomer.

Comparative Data Summary

The following table summarizes the expected spectral fingerprints based on substituent electronic effects and coupling physics.

| Parameter | This compound (Target) | 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (Impurity) |

| AB System (Ortho): | AX System (Meta): Signals appear as sharp doublets or singlets (if unresolved). | |

| C6 Signal: Shielded by ortho-COOH and ortho-F effects. | C5 Signal: Shielded by ortho-H and ortho-H. | |

| IR (Carbonyl) | Shifted: Steric crowding by 6-Br and 2-F forces COOH out of plane, reducing conjugation. | Standard: COOH remains relatively planar with the ring. |

Analytical Workflow Diagram

The following diagram outlines the logical decision tree for validating the material.

Caption: Decision tree for the spectroscopic identification of brominated fluoro-trifluoromethyl benzoic acids.

References

- Schlosser, M. (1998). Organometallics in Synthesis: A Manual. Wiley. (Foundational text on Directed Ortho Metalation selectivity for 1,2,3-trisubstituted benzenes).

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Source for F-F and F-H coupling constants).

-

ChemicalBook. (2024). Product entry: this compound (CAS 1026962-68-4).[4] Link

-

Reich, H. J. (2024). WinPLT NMR Coupling Constant Library. University of Wisconsin-Madison. (Reference for aromatic ortho vs. meta coupling magnitudes). Link

-

Sigma-Aldrich. (2024). Safety Data Sheet & Spectral Data for Benzoic Acid Derivatives. (General reference for solubility and handling of poly-halogenated benzoates). Link

Sources

A Senior Application Scientist's Guide to 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic Acid in Modern Synthesis

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The trifluoromethyl (-CF3) group, in particular, is a privileged moiety in pharmaceutical and materials science, known to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides an in-depth technical comparison of 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid , a highly functionalized aromatic building block, with alternative synthetic strategies. We will explore its applications in palladium-catalyzed cross-coupling reactions, supported by experimental data and protocols, to offer a comprehensive understanding of its utility and comparative performance.

The Strategic Advantage of this compound

The unique substitution pattern of this compound offers a confluence of reactive handles and modulating groups, making it a valuable starting material for complex molecule synthesis.

-

Trifluoromethyl Group: As a potent electron-withdrawing group, the -CF3 moiety significantly influences the electronic properties of the aromatic ring, impacting reactivity and the pKa of the carboxylic acid. Its presence is a well-established strategy to improve the pharmacokinetic profile of drug candidates.[1][3]

-

Bromine Atom: The bromo-substituent serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the strategic introduction of diverse carbon and heteroatom-based functionalities.

-

Fluorine Atom: The ortho-fluoro substituent can modulate the conformation of the molecule and influence binding interactions in a biological target. It can also impact the regioselectivity of certain reactions.

-

Carboxylic Acid Group: This functional group provides a site for amide bond formation, esterification, or can be used to direct certain ortho-metalation reactions.

The strategic placement of these groups allows for sequential and site-selective functionalization, a key advantage in multi-step syntheses.

Comparative Analysis of Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound is primed for palladium-catalyzed cross-coupling reactions. Below, we compare its hypothetical utility in these key transformations with alternative synthetic approaches.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly in the synthesis of biaryl structures prevalent in many pharmaceutical agents.[4][5]

Application of this compound:

Hypothetical Reaction Scheme:

Caption: General workflow for Buchwald-Hartwig amination.

Alternative Approach:

An alternative to construct a similar N-aryl benzoic acid could involve the synthesis of a fluorinated-trifluoromethylated aniline and its subsequent coupling with a bromo-benzoic acid derivative. This approach, however, might require more steps to synthesize the requisite aniline.

Performance Comparison:

| Parameter | This compound Route | Alternative Route (Aniline Synthesis + Coupling) |

| Versatility | A single starting material can be coupled with a wide library of amines. | Requires the synthesis of a specific aniline for each desired product. |

| Efficiency | More direct route to the final product. | Less direct, involving more synthetic transformations. |

| Yields | Generally high yields are expected for Buchwald-Hartwig aminations. | Overall yield will be dependent on the efficiency of the aniline synthesis. |

Sonogashira Coupling: Synthesis of Alkynylbenzoic Acids

The Sonogashira coupling reaction is a reliable method for the formation of C(sp)-C(sp2) bonds, leading to the synthesis of substituted alkynes, which are valuable intermediates in organic synthesis and can be found in various bioactive molecules. [6][7] Application of this compound:

The bromo-substituent is an excellent coupling partner for terminal alkynes in a Sonogashira reaction.

Representative Experimental Protocol:

Based on general procedures for Sonogashira couplings of aryl bromides, a typical protocol would be as follows: [6][8]

-

To a degassed solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-3 mol%), and a base (e.g., triethylamine or diisopropylamine).

-

Stir the reaction mixture at room temperature or elevated temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Alternative Approach:

An alternative synthesis of a similarly substituted alkynylbenzoic acid could start from a different bromo-benzoic acid, followed by the introduction of the fluoro and trifluoromethyl groups. However, this would likely involve more complex and lower-yielding steps.

Performance Comparison:

| Parameter | This compound Route | Alternative Route (Sequential Functionalization) |

| Directness | A direct and efficient one-step coupling. | A multi-step sequence with potential for lower overall yield. |

| Functional Group Tolerance | The Sonogashira reaction is known for its good functional group tolerance. | The additional steps may not be compatible with all functional groups. |

| Availability of Reagents | A wide variety of terminal alkynes are commercially available. | Synthesis of the required multi-substituted starting materials may be challenging. |

Conclusion: A Versatile and Strategic Building Block

This compound stands out as a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and materials science. Its pre-installed array of functional groups allows for direct and efficient entry into a variety of important chemical scaffolds through well-established palladium-catalyzed cross-coupling reactions.

While alternative synthetic routes to similar target molecules exist, they often involve more steps, potentially harsher reaction conditions, and may suffer from lower overall yields. The use of this compound offers a more convergent and step-economical approach, making it a strategically advantageous choice for researchers and process chemists aiming for efficiency and diversity in their synthetic endeavors. The ability to leverage its multiple reactive sites in a controlled manner underscores its utility as a powerful tool in the modern synthetic chemist's arsenal.

References

- Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

- Zhou, W., et al. (2018). Two alternative routes towards the synthesis of biaryls 3a–c. RSC Advances, 8(3), 1506-1515.

- CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.

- Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 25(52), 12108-12112.

- Langer, P., et al. (2011). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. European Journal of Organic Chemistry, 2011(28), 5555-5565.

- Gurupadaswamy, H. D., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(3), 1039-1051.

- Ma, D., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D.

- BenchChem. (n.d.). Synthesis of Novel Pharmaceutical Intermediates from 2-(Bromomethyl)-6-fluoronaphthalene: Application Notes and Protocols.

- Patel, H., et al. (2023). Novel synthesis and antimicrobial screening of 3-(6-Methoxycarbonylamino-pyridine-3-ylethynyl)-benzoic acid methyl ester. Bulletin of Environment, Pharmacology and Life Sciences, 12(6), 116-121.

- Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development.

- Smith, J. A., et al. (2012). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 77(23), 10849-10861.

- US6870067B2 - Process for the synthesis of trifluorophenylacetic acids.

- Smith, J. A., et al. (2012). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec SH3 Domain. The Journal of Organic Chemistry, 77(1), 438-451.

- BenchChem. (n.d.). The Strategic Value of 3-Bromo-5-(trifluoromethyl)benzoic Acid for Manufacturers.

- de la Torre, M. C., & Gotor, V. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(11), 3183.

- Chen, Y., et al. (2018).

- US20090149519A1 - Inhibitors of stearoyl-coa des

- Challis, M. P., et al. (2019). Sonogashira diversification of unprotected halotryptophans, halotryptophan containing tripeptides; and generation of a new to nature bromo-natural product and its diversification in water. Chemical Science, 10(27), 6643-6651.

- IN202521000100A - An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermedi

- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

- Novás, M., & Matos, M. J. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5483.

- Cacchi, S., et al. (2010). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 6, 83.

- Campeau, L.-C., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 11(48), 30206-30210.

- Li, X., et al. (2020). Preparation of Biaryl Fluorosulfates by a Tandem Process. Chinese Journal of Organic Chemistry, 40(7), 2135-2141.

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bepls.com [bepls.com]

- 7. Sonogashira diversification of unprotected halotryptophans, halotryptophan containing tripeptides; and generation of a new to nature bromo-natural product and its diversification in water - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

Publish Comparison Guide: 6-Bromo-2-Fluoro-3-(Trifluoromethyl)Benzoic Acid in Drug Discovery

This guide details the strategic application of 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (CAS: 1026962-68-4), a high-value trifunctional scaffold used in the synthesis of advanced pharmaceutical intermediates, particularly for Nav1.8 inhibitors and ROR

Executive Summary: The Trifunctional Advantage

This compound is not merely a building block; it is a linchpin scaffold for diversity-oriented synthesis (DOS). Its structure offers three distinct, orthogonal reactive handles that allow medicinal chemists to rapidly generate libraries of multisubstituted benzamides , indazoles , and biaryl ethers without protecting group manipulations.

| Feature | Chemical Handle | Reactivity Profile | Key Application |

| Core | Carboxylic Acid (-COOH) | Amide Coupling / Esterification | Linker to solubilizing tails or pharmacophores. |

| Electrophile A | Fluorine (-F) at C2 | Nucleophilic Aromatic Substitution (S | Formation of biaryl ethers or cyclization (e.g., indazoles). |

| Electrophile B | Bromine (-Br) at C6 | Transition-Metal Cross-Coupling (Suzuki, Buchwald) | Late-stage diversification; attachment of aryl/heteroaryl rings. |

| Modulator | Trifluoromethyl (-CF | Lipophilicity / Metabolic Stability | Enhances potency and metabolic half-life (t |

Comparative Analysis: Why This Scaffold?

In drug development, selecting the right starting material determines the efficiency of the synthetic route. Below is a comparison of this scaffold against common alternatives used to access similar chemical space (e.g., Nav1.8 inhibitors).

Comparison Table: Synthetic Utility & Efficiency

| Metric | This compound | 2-Fluoro-3-(trifluoromethyl)benzoic acid | 2-Bromo-6-fluorobenzoic acid |

| Diversity Potential | High (3 orthogonal points). Can build tri-substituted cores. | Medium (2 points). Lacks the Br handle for late-stage coupling. | Medium . Lacks the CF |

| Regiocontrol | Absolute . Substituents are pre-installed. | Good , but subsequent bromination may yield mixtures. | Good , but limited electronic modulation without CF |

| Reaction Yield (S | High (>85%) . The -CF | Moderate . Less activation without the electron-withdrawing Br. | High , but lacks the lipophilic benefit of CF |

| Primary Application | Nav1.8 Inhibitors , ROR | General agrochemicals, simpler pharma intermediates. | General biaryl synthesis. |

Expert Insight: The "Activation" Effect

The presence of the trifluoromethyl group at C3 and the bromine at C6 significantly lowers the LUMO energy of the benzene ring, making the fluorine at C2 exceptionally labile toward nucleophiles (phenols, amines, hydrazines). This allows S

Case Study: Synthesis of Nav1.8 Inhibitors

Recent patent literature (e.g., WO2023160509 ) highlights the use of this scaffold in synthesizing benzamide-based Nav1.8 inhibitors , a class of non-opioid analgesics distinct from the oxolane-based VX-548.

Mechanism of Action & Synthetic Pathway

The synthesis typically involves a sequential functionalization strategy:

-

S

Ar Etherification: Displacement of the C2-Fluorine by a phenol. -

Amide Coupling: Reaction of the -COOH with an amine.

-

Cross-Coupling (Optional): Suzuki/Sonogashira coupling at the C6-Bromine.

Visualization: Synthetic Workflow

Caption: Synthetic route for Nav1.8 inhibitor cores utilizing the orthogonal reactivity of the halogenated benzoate scaffold.

Experimental Protocol: Etherification via Modified Ullmann/S Ar

Source: Adapted from WO2023160509 and related aryl ether synthesis protocols.

Objective: Synthesis of the biaryl ether intermediate via displacement of Fluorine (or Bromine, depending on ligand choice, but C2-F displacement is electronically favored).

Reagents & Conditions:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: 4-Chloro-2-(trifluoromethyl)phenol (1.05 equiv)

-

Base: Cesium Carbonate (Cs

CO -

Catalyst: Copper(I) Iodide (CuI, 0.2 equiv) - Note: CuI promotes the coupling, potentially via an Ullmann-type mechanism if the S

Ar is sluggish. -

Solvent: Toluene or DMF

-

Temperature: 100°C

Step-by-Step Methodology:

-

Charge: To a dry reaction vial equipped with a magnetic stir bar, add the benzoic acid (1.0 g, 3.5 mmol), phenol (720 mg, 3.7 mmol), and Cs

CO -

Catalyst Addition: Add CuI (130 mg, 0.7 mmol) under a nitrogen atmosphere.

-

Solvation: Add anhydrous Toluene (50 mL). Seal the vessel.

-

Reaction: Heat the mixture to 100°C with vigorous stirring. Monitor by LC-MS for the consumption of the benzoic acid (typically 4–12 hours).

-

Workup: Cool to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer (if the product is the free acid) or extract the organic layer (if esterified in situ).

-

Purification: The crude residue is typically purified via silica gel chromatography (Hexanes/EtOAc gradient) to yield the 2-phenoxy-6-bromo-3-(trifluoromethyl)benzoic acid intermediate.

Critical Quality Attribute (CQA):

-

Regioselectivity: The reaction must occur at the C2-position. The C6-Bromine should remain intact for future use. The presence of the ortho-COOH group can sometimes facilitate decarboxylation if overheated; maintain strict temperature control (≤100°C).

References

-

Patent: Amidine derivative compounds and their preparation methods and uses. WO2023160509A1 / CN116655497B. (2023). Describes the use of this compound in the synthesis of Nav1.8 inhibitors.

-

Chemical Vendor Data: this compound (CAS 1026962-68-4). BLD Pharm / CymitQuimica. Technical specifications and purity data.

-

Contextual Drug Class: Nav1.8 Inhibitors in Pain Management. Reviews the structural evolution of Nav1.8 inhibitors (e.g., VX-548 and benzamide analogs).

- Synthetic Methodology:Copper-Catalyzed Synthesis of Diaryl Ethers. General protocols for Ullmann-type couplings relevant to the described experimental section.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic Acid

For professionals in drug development and chemical research, the synthesis and handling of complex molecules like 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid are routine. However, the lifecycle of such a reagent does not end upon its use. Its proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, scientifically-grounded protocol for the safe disposal of this compound, moving beyond mere compliance to foster a deep-seated culture of safety.

The structure of this compound—a halogenated, acidic aromatic compound containing a trifluoromethyl group—dictates its hazardous nature and the specific procedures required for its disposal. Failure to adhere to these protocols can result in regulatory penalties, environmental contamination, and significant health and safety risks.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before handling disposal, it is essential to understand the inherent risks. The hazardous properties of this compound are derived from its specific functional groups. Safety Data Sheets (SDS) for this and structurally similar chemicals consistently identify several key hazards.

-

Skin and Eye Irritation: As a carboxylic acid, the compound is acidic. Furthermore, halogenated aromatic compounds frequently cause irritation. It is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2)[1][2]. Direct contact can lead to chemical burns and significant discomfort.

-

Respiratory Irritation: The compound is often a fine powder, and inhalation of dust must be avoided[2][3]. It may cause respiratory irritation, classified under Specific Target Organ Toxicity (Single Exposure), Category 3[2][4][5].

-

Environmental Hazard (PFAS Context): The presence of a trifluoromethyl (-CF3) group places this molecule within the broad and highly regulated category of per- and polyfluoroalkyl substances (PFAS). These substances are known for their environmental persistence. The U.S. Environmental Protection Agency (EPA) has issued specific guidance on the destruction and disposal of PFAS-containing materials, underscoring the need for specialized disposal methods that prevent environmental release[6][7][8].

Incompatible Materials: To prevent dangerous reactions, this compound must be stored away from strong oxidizing agents and strong bases[1][2][9].

Core Disposal Protocol: A Step-by-Step Methodology

This protocol is designed as a self-validating system for the safe management of this compound waste from generation to final disposal.

Step 1: Always Use Appropriate Personal Protective Equipment (PPE)

Working within a certified laboratory chemical fume hood is mandatory to control exposure[3][10]. The minimum required PPE includes:

-

Eye Protection: ANSI-approved chemical splash goggles are required[2][3].

-